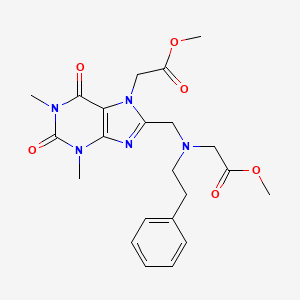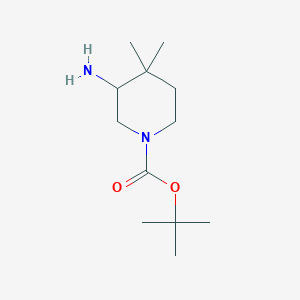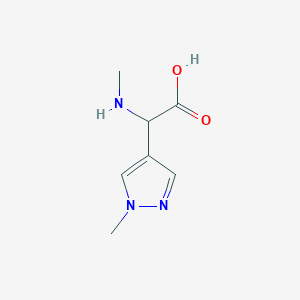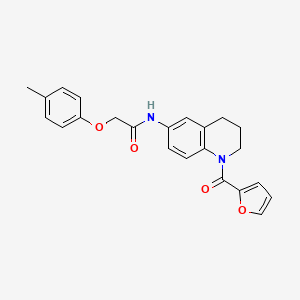
(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine, commonly known as Q8MIP, is a chemical compound with the molecular formula C19H20N2O2S and a molecular weight of 340.44. It contains a total of 46 bonds, including 26 non-H bonds, 19 multiple bonds, 4 rotatable bonds, 2 double bonds, 17 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 sulfonamide (thio-/dithio-), and 1 Pyridine .
Molecular Structure Analysis
The molecular structure of this compound consists of 44 atoms, including 20 Hydrogen atoms, 19 Carbon atoms, 2 Nitrogen atoms, 2 Oxygen atoms, and 1 Sulfur atom . The molecule contains several functional groups, including a sulfonamide and a pyridine .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
- The chemistry of heterocyclic compounds, such as pyrazolines, is extensively studied due to their potential applications in synthesizing various classes of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans, which are of interest for their diverse biological activities and potential use in dyes synthesis. The unique reactivity of these compounds under mild conditions highlights their value in creating versatile cynomethylene dyes from a wide range of precursors, including amines and phenols (Gomaa & Ali, 2020).
Organic Semiconductors and OLED Materials
- Research on quinazoline and pyrimidine derivatives for optoelectronic materials demonstrates the significant potential of incorporating these heterocyclic fragments into π-extended conjugated systems. These materials are being explored for use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors due to their electroluminescent properties and potential for fabricating organic light-emitting diodes (OLEDs), including high-efficiency red phosphorescent OLEDs (Lipunova et al., 2018).
Advanced Oxidation Processes
- The degradation of nitrogen-containing hazardous compounds through advanced oxidation processes (AOPs) is an area of significant interest. This research is relevant for understanding how compounds similar to "(3-Methyl-4-(isopropyl)phenyl)(8-quinolylsulfonyl)amine" could be involved in environmental remediation and the treatment of water contaminants. The efficiency of various AOPs, including reactions with ozone and Fenton processes, highlights the potential for chemical degradation and the removal of recalcitrant compounds from the environment (Bhat & Gogate, 2021).
Propiedades
IUPAC Name |
N-(3-methyl-4-propan-2-ylphenyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-13(2)17-10-9-16(12-14(17)3)21-24(22,23)18-8-4-6-15-7-5-11-20-19(15)18/h4-13,21H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJIFGOUURVKSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![9-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2571636.png)


![2-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2571641.png)


![Tert-butyl 9a-(aminomethyl)-1,3,4,6,7,9-hexahydropyrazino[2,1-c][1,4]oxazine-8-carboxylate](/img/structure/B2571646.png)
![1-Methyl-3-(trifluoromethyl)-1h-thieno[2,3-c]pyrazole-5-carbaldehyde](/img/structure/B2571647.png)


![(E)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(ethylsulfonyl)benzamide](/img/structure/B2571653.png)


![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2571657.png)
